molecular formula C24H22N2O7S B11424781 methyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11424781
M. Wt: 482.5 g/mol
InChI Key: RORAQVXURFUIFD-UHFFFAOYSA-N
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Description

Methyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound belonging to the thiazine family This compound is characterized by its unique structure, which includes ethoxycarbonyl groups and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with a thiourea derivative under acidic conditions to form the thiazine ring.

    Introduction of Ethoxycarbonyl Groups: The ethoxycarbonyl groups are introduced through esterification reactions, where the thiazine intermediate reacts with ethyl chloroformate in the presence of a base like triethylamine.

    Formation of the Imino Group: The imino group is formed by the condensation of the thiazine intermediate with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the ethoxycarbonyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The thiazine ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the thiazine ring and ethoxycarbonyl groups contributes to its biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The thiazine ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethoxycarbonyl groups enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-[4-(methoxycarbonyl)phenyl]-2-{[4-(methoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.

    Ethyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl (2Z)-3-[4-(ethoxycarbonyl)phenyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to the presence of both ethoxycarbonyl groups and the thiazine ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.

This compound’s combination of functional groups and ring structure makes it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 3-(4-ethoxycarbonylphenyl)-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C24H22N2O7S/c1-4-32-21(28)15-6-10-17(11-7-15)25-24-26(20(27)14-19(34-24)23(30)31-3)18-12-8-16(9-13-18)22(29)33-5-2/h6-14H,4-5H2,1-3H3

InChI Key

RORAQVXURFUIFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)C3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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